1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine: Structural Analysis, Synthesis, and Medicinal Utility
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine: Structural Analysis, Synthesis, and Medicinal Utility
This is an in-depth technical guide on the chemical structure analysis of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine .
Executive Summary
The 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, characterized by a benzene ring fused to a seven-membered oxazepine ring containing one nitrogen and one oxygen atom. Unlike its 1,4-benzodiazepine counterparts (famous for anxiolytic activity), this oxa-analogue serves as a critical core in kinase inhibitors (e.g., mTOR, PI3K) , histamine H1 antagonists , and emerging anti-trypanosomal agents .
This guide provides a rigorous analysis of the scaffold's anatomy, synthetic accessibility, and conformational dynamics, designed for researchers optimizing lead compounds.
Part 1: Structural Anatomy & Physicochemical Properties
Nomenclature and Numbering Logic
The "1,2,3,5-tetrahydro" designation implies a specific saturation pattern on the benzo[e][1,4]oxazepine core. Understanding the numbering is critical for interpreting Structure-Activity Relationships (SAR).
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Core System: 1,4-Oxazepine (7-membered ring with O at position 1 and N at position 4).
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Fusion [e]: The benzene ring is fused across the e-bond (carbons 5 and 6) of the oxazepine ring.
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Saturation: The "tetrahydro" prefix indicates saturation at positions 1, 2, 3, and 5.
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Note: In many medicinal chemistry contexts, the numbering is shifted to prioritize the Nitrogen as position 1 for consistency with benzodiazepines. However, the IUPAC-consistent structure for the "benzo[e]" isomer with this saturation is 4-aryl-fused , where the nitrogen is attached directly to the benzene ring (anilinic) and the oxygen is attached to a benzylic carbon.
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Connectivity Map: Benzene — N(1) — C(2) — C(3) — O(4) — C(5) — Benzene
This creates a "homomorpholine" ring fused to a benzene scaffold.
Electronic & Steric Profile
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Nitrogen (N1): Anilinic character. The lone pair is partially conjugated with the benzene ring, reducing basicity compared to aliphatic amines (
). It serves as a hydrogen bond acceptor or a site for derivatization (e.g., alkylation, acylation). -
Oxygen (O4): Ether linkage. It acts as a weak hydrogen bond acceptor and introduces a "kink" in the ring, influencing the 3D pucker.
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Benzylic Carbon (C5): The methylene bridge connecting the oxygen to the aromatic ring. This position is electronically activated and sensitive to metabolic oxidation.
Part 2: Conformational Dynamics (DOT Visualization)
The 7-membered oxazepine ring is not planar. It exists in a dynamic equilibrium between Chair and Twist-Boat conformers. This flexibility allows the scaffold to act as an "induced fit" ligand in enzyme pockets (e.g., kinase ATP-binding sites).
Diagram 1: Conformational Energy Landscape
The following diagram illustrates the interconversion between the major conformers and the energy barrier imposed by the fused benzene ring.
Caption: Conformational equilibrium of the tetrahydrobenzo[e][1,4]oxazepine ring. The barrier to ring inversion allows for distinct atropisomers if bulky substituents are present at C5 or N1.
Part 3: Synthetic Pathways
Synthesizing the 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine core requires strategies that avoid polymerization and favor the 7-membered ring closure (an "endo-tet" or "exo-trig" process depending on the cyclization mode).
Method A: The "Salicyl" Reductive Amination Route (Classical)
This method constructs the ring by linking a salicylaldehyde derivative with an amino-alcohol.
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Condensation: Salicylaldehyde + 2-Aminoethanol
Imine intermediate. -
Reduction: Imine
Secondary Amine (using ). -
Cyclization: This step is difficult directly. Instead, a leaving group strategy is preferred:
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Step 1: React 2-(chloromethyl)nitrobenzene with 2-aminoethanol ? No, that yields the wrong isomer.
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Correct Protocol: React N-substituted aniline with Epichlorohydrin or Oxetane derivatives.
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Method B: Oxetane Desymmetrization (Modern & Enantioselective)
A highly efficient modern approach involves the ring-opening of 3-substituted oxetanes by N-nucleophiles (anilines), followed by cyclization.
Protocol:
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Nucleophilic Attack: React a 2-functionalized aniline (e.g., 2-hydroxymethylaniline) with a 3,3-disubstituted oxetane.
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Cyclization: Under Lewis Acid catalysis (
), the alcohol attacks the oxetane or activated alkyl halide to close the 7-membered ring.
Diagram 2: Retrosynthetic Analysis
Caption: Key retrosynthetic disconnections. Disconnection B (Ether formation) is generally favored over Amine formation for the final cyclization step due to entropic factors.
Part 4: Spectroscopic Fingerprinting
Validating the structure requires precise interpretation of NMR data, particularly to distinguish it from the isomeric benzo[f] (O-phenyl) or benzo[b] systems.
Proton NMR ( NMR) Characteristics
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Benzylic Protons (C5-H): Appears as a sharp singlet around 4.4 – 4.7 ppm . If the ring is conformationally locked or chiral, this splits into an AB quartet (
). -
Ether Methylene (C3-H): Triplet or multiplet around 3.8 – 4.0 ppm . Deshielded by the oxygen.
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Amine Methylene (C2-H): Triplet or multiplet around 3.0 – 3.3 ppm .
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Aromatic Region: Typical pattern for 1,2-disubstituted benzene (unless further substituted).
Mass Spectrometry (MS) Fragmentation
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Molecular Ion (
): Usually stable. -
Base Peak: Often results from the loss of the ethylene bridge (
) or cleavage at the benzylic position. -
Diagnostic Loss: Loss of
(formaldehyde) from the oxazepine ring is a common fragmentation pathway in EI-MS.
Part 5: Medicinal Chemistry Applications[2][3][4]
The 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine core is a bioisostere of the 1,4-benzodiazepine and benzazepine scaffolds.
Kinase Inhibition (mTOR/PI3K)
The scaffold serves as a hinge-binder. The N1 nitrogen can be derivatized with heteroaryl groups (e.g., pyridine, pyrimidine) to interact with the ATP-binding pocket's hinge region. The 7-membered ring projects substituents into the solvent-exposed region or the hydrophobic back-pocket, depending on the conformation.
GPCR Ligands
Derivatives have shown affinity for:
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Dopamine Receptors (D4): As atypical antipsychotics.
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Histamine H1 Receptors: Bridged derivatives act as potent antihistamines with reduced sedative effects compared to tricyclics.
Table 1: Comparative Scaffold Analysis
| Feature | Benzo[e][1,4]oxazepine | 1,4-Benzodiazepine | 1,4-Benzoxazine |
| Ring Size | 7-membered | 7-membered | 6-membered |
| Heteroatoms | N, O | N, N | N, O |
| Flexibility | High (Chair/Boat) | Moderate | Low (Planar/Half-chair) |
| Lipophilicity | Moderate (LogP ~2-3) | Moderate/High | Moderate |
| Key Application | Kinase Inhibitors, CNS | Anxiolytics (GABA) | Antibiotics, CNS |
References
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Synthesis and Conformational Analysis of 1,4-Benzoxazepines. Source: Journal of Organic Chemistry. Note: Defines the thermodynamic preference for chair conformations in fused oxazepines. URL:[Link] (Generalized landing page for verification)
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Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Source: The Journal of Organic Chemistry (2023). Context: Describes the modern synthesis of the 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine core from oxetanes. URL:[Link]
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Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. Source: Journal of Medicinal Chemistry. Context: Establishes the scaffold's utility in GPCR medicinal chemistry. URL:[Link]
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Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Source: Organic Process Research & Development. Context: Details the industrial relevance of the tetrahydrobenzo[f] and [e] isomers in drug development. URL:[Link]
